molecular formula C11H17NO B15389484 N-{2-[(Propan-2-yl)oxy]ethyl}aniline CAS No. 100054-34-0

N-{2-[(Propan-2-yl)oxy]ethyl}aniline

Cat. No.: B15389484
CAS No.: 100054-34-0
M. Wt: 179.26 g/mol
InChI Key: LJPICRWPKJNFFL-UHFFFAOYSA-N
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Description

N-{2-[(Propan-2-yl)oxy]ethyl}aniline is an aromatic amine derivative featuring an aniline moiety substituted with a 2-(propan-2-yloxy)ethyl group at the nitrogen atom. The compound’s structure combines the electron-rich aniline group with a branched ether chain, which may influence its solubility, reactivity, and intermolecular interactions. Such compounds are often explored in pharmaceutical and materials science research due to their tunable electronic and steric profiles .

Properties

CAS No.

100054-34-0

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

N-(2-propan-2-yloxyethyl)aniline

InChI

InChI=1S/C11H17NO/c1-10(2)13-9-8-12-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3

InChI Key

LJPICRWPKJNFFL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCNC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-{2-[(Propan-2-yl)oxy]ethyl}aniline with structurally related aniline derivatives, focusing on substituent effects, molecular properties, and applications.

Substituent Diversity and Molecular Weight

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features References
This compound N-(2-isopropoxyethyl)aniline C₁₁H₁₇NO 179.26 Ether linkage, branched alkyl Inferred
2-N-Propylaniline N-propyl substituent on aniline C₉H₁₃N 135.21 Linear alkyl chain
N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-2-(3-phenylpropoxy)aniline Complex substituents: isopropylphenoxy, phenylpropoxy C₂₈H₃₅NO₂ 417.59 Bulky aromatic/alkyl groups
N-(2-{[7-(2-Anilinoethoxy)-3,6-dibromonaphthalen-2-yl]oxy}ethyl)aniline Dibromonaphthalene core, ethoxy-aniline chains C₂₆H₂₄Br₂N₂O₂ 556.29 Bromine atoms, hydrogen bonding
N-[2-(2-tert-butylphenoxy)ethyl]-3-(oxolan-2-ylmethoxy)aniline tert-butylphenoxy, tetrahydrofuran-methoxy C₂₂H₃₀N₂O₃ 370.48 Steric hindrance, heterocycle

Functional Group Impact on Properties

  • Ether vs.
  • Aromatic vs. Heterocyclic Substituents: The tert-butylphenoxy and tetrahydrofuran groups in introduce steric bulk and hydrogen-bonding sites, contrasting with the simpler ether linkage in this compound .
  • Halogenated Derivatives: The dibromonaphthalene analog () exhibits significant molecular weight increase (556.29 g/mol) and crystallographic hydrogen bonding (N–H⋯Br/O), which could stabilize solid-state structures—a property absent in non-halogenated analogs .

Hydrogen Bonding and Crystallographic Behavior

  • The dibromonaphthalene derivative forms N–H⋯Br/O hydrogen bonds and C–H⋯π interactions, creating layered crystal structures .
  • In contrast, this compound’s ether oxygen may act as a weak hydrogen-bond acceptor, but its packing behavior remains uncharacterized in the provided evidence.

Q & A

Q. Optimization Parameters :

ParameterOptimal RangeImpact on Yield
Catalyst (H₂SO₄)10–15 mol%Maximizes alkylation efficiency
Reaction Time4–6 hoursReduces hydrolysis of intermediates
SolventDMF or THFImproves solubility of aromatic amines

How can spectroscopic methods confirm the structure and purity of this compound?

Q. Basic

  • ¹H/¹³C NMR : Identify characteristic peaks for the aniline NH₂ (δ 3.5–4.5 ppm), isopropyloxy group (δ 1.2–1.4 ppm for CH₃), and ethyl linker (δ 3.6–4.0 ppm for OCH₂) .
  • IR Spectroscopy : Confirm N–H stretches (~3400 cm⁻¹) and C–O–C ether vibrations (~1100 cm⁻¹) .
  • Mass Spectrometry : HRMS to verify molecular ion ([M+H]⁺ at m/z 208.17) and rule out impurities .

What computational methods predict the reactivity and electronic properties of this compound?

Q. Advanced

  • DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites .
  • Solvent Effects : Use COSMO-RS to simulate solvation energies in polar (e.g., ethanol) vs. nonpolar solvents .
  • Reactivity Descriptors : Fukui indices identify regions prone to electrophilic attack (e.g., NH₂ group) .

How can X-ray crystallography resolve the three-dimensional structure and intermolecular interactions?

Q. Advanced

  • Data Collection : Use MoKα radiation (λ = 0.71075 Å) and Bruker SMART CCD detectors for high-resolution data .
  • Hydrogen Bonding : Analyze N–H⋯O/Br interactions (e.g., bond lengths ~2.8–3.2 Å) to map supramolecular packing .
  • Refinement : SHELXL software refines anisotropic displacement parameters, achieving R₁ < 0.05 for reliable structural accuracy .

Q. Example Crystal Data :

ParameterValue
Space GroupP1
a, b, c (Å)9.588, 10.898, 13.060
α, β, γ (°)103.19, 93.95, 115.62

What strategies reconcile conflicting data on reaction kinetics or thermodynamic properties?

Q. Methodological

  • Controlled Replication : Repeat experiments under identical conditions (e.g., solvent purity, catalyst batch) .
  • Statistical Analysis : Apply ANOVA to assess significance of reported melting point variations (±5°C) .
  • Cross-Validation : Compare DSC (thermal stability) and TGA (decomposition profiles) to resolve discrepancies .

How to design catalytic systems for functionalizing this compound?

Q. Advanced

  • Catalyst Screening : Test Pd/C, CuI, or organocatalysts for C–N coupling or oxidation .

  • Parameter Prioritization :

    PriorityParameterRationale
    1Catalyst LoadingMinimizes cost and byproducts
    2TemperatureBalances reaction rate and selectivity

How to assess the compound’s stability under varying pH and temperature conditions?

Q. Methodological

  • pH Stability : Incubate in buffers (pH 1–13) and monitor degradation via HPLC at 254 nm .
  • Thermal Analysis : Use TGA to determine decomposition onset temperature (expected >200°C) .
  • Degradation Products : LC-MS identifies hydrolyzed fragments (e.g., aniline or isopropyl alcohol derivatives) .

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